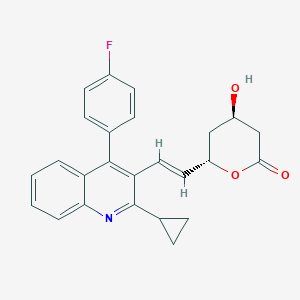

Pitavastatin lactone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVKVAFYQRWVAJ-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141750-63-2 | |

| Record name | Pitavastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PITAVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Pitavastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is widely used in the treatment of hypercholesterolemia. The synthesis of pitavastatin, a complex synthetic molecule, involves several intricate steps, with pitavastatin lactone emerging as a crucial intermediate. This technical guide provides a comprehensive overview of the primary synthetic pathways leading to this compound, complete with detailed experimental protocols, quantitative data, and process flow visualizations. The lactone is not only a key precursor in several convergent synthetic strategies but also a major metabolite and a potential impurity formed during the synthesis or degradation of pitavastatin. A thorough understanding of its synthesis is therefore critical for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient (API).

Core Synthetic Strategies

The industrial synthesis of pitavastatin is predominantly achieved through convergent strategies, which involve the separate synthesis of the complex quinoline core and the chiral side-chain, followed by their coupling. This compound plays a central role in these pathways, often as a stable, crystalline intermediate that facilitates purification. Two of the most prominent coupling methods are the Wittig reaction and the Julia-Kocienski olefination.

Synthesis via Wittig Reaction

The Wittig reaction is a widely employed method for the formation of the pivotal carbon-carbon double bond in the pitavastatin side chain. This pathway typically involves the reaction of a phosphonium ylide derived from the quinoline core with a chiral aldehyde precursor of the side chain.

A particularly efficient variation of this route utilizes a pre-formed lactonized side-chain precursor, which simplifies the synthesis and purification of the coupled product. The reaction between the triphenylphosphonium bromide salt of the quinoline moiety and a protected chiral lactonized aldehyde affords the protected this compound, which is then converted to pitavastatin.

Synthesis via Julia-Kocienski Olefination

The Julia-Kocienski olefination offers an alternative and often more stereoselective method for constructing the (E)-alkene bond of the side chain. This reaction involves coupling a sulfone derivative of the quinoline core with the chiral side-chain aldehyde. This method is particularly advantageous for minimizing the formation of the undesired (Z)-isomer, a common impurity in the Wittig reaction.

The sulfone of the quinoline heterocycle is prepared from the corresponding quinoline methanol derivative. The subsequent olefination with the protected chiral side-chain aldehyde, typically in the presence of a strong base like sodium hexamethyldisilazide (NaHMDS), yields the protected this compound.

Quantitative Data Summary

The efficiency of the synthesis is a critical factor in pharmaceutical manufacturing. The following tables summarize the reported yields for the key transformations in the synthesis of this compound and its conversion to pitavastatin calcium.

Table 1: Yields for the Synthesis of Protected this compound

| Reaction Type | Quinoline Precursor | Side-Chain Precursor | Yield (%) | Reference |

| Wittig Reaction | Quinoline Phosphonium Salt | Lactonized Aldehyde | 75% | [1] |

| Julia-Kocienski Olefination | Quinoline Sulfone Derivative | Lactonized Aldehyde | 66-71% | [2][3] |

| Modified Julia Olefination | Quinoline Sulfonyl Derivative | Protected Hexanoate | 85-90% (Coupled Intermediate) | [4] |

Table 2: Yields for the Conversion of Protected Lactone to Pitavastatin Calcium

| Starting Material | Reaction Steps | Reagents | Yield (%) | Reference |

| O-tert-butyldimethylsilyl-protected this compound | Deprotection, Hydrolysis, Cation Exchange | TBAF/AcOH, NaOH, CaCl₂ | 93% | [1] |

| Pitavastatin tert-butyl ester | Hydrolysis and Salt Formation | NaOH, CaCl₂ | Not specified |

Experimental Protocols

This section provides detailed experimental methodologies for the key steps in the synthesis of this compound and its subsequent conversion to pitavastatin calcium.

Synthesis of the Quinoline Core Precursors

The synthesis of the pitavastatin quinoline core typically starts from simpler aromatic precursors and involves the construction of the quinoline ring system followed by functionalization to introduce the reactive group for the coupling reaction.

Protocol 1: Synthesis of (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

This alcohol is a common precursor for both the phosphonium salt and the sulfone derivatives.

-

Reaction: The synthesis often involves a Friedländer annulation between a 2-amino-4'-fluorobenzophenone and a cyclopropyl-substituted β-ketoester, followed by reduction of the resulting ester.

-

Reagents and Conditions:

-

Step 1 (Friedländer Annulation): 2-Amino-4'-fluorobenzophenone, methyl 3-cyclopropyl-3-oxopropanoate, sulfuric acid, methanol, 65°C, 22 hours.

-

Step 2 (Reduction): Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate, DIBAL-H, toluene, 0°C, 1 hour.

-

-

Work-up and Purification: After the annulation, the methanol is distilled off, and the product is precipitated by adding water and adjusting the pH. The crude product is filtered and dried. For the reduction, the reaction is quenched with HCl, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure.

Protocol 2: Synthesis of triphenyl[2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ylmethyl)-phosphonium]bromide (Wittig Salt)

-

Reaction: This protocol describes the conversion of the quinoline methanol to the corresponding phosphonium bromide.

-

Reagents and Conditions:

-

Step 1 (Bromination): (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, phosphorus tribromide, dichloromethane, 25°C, 1 hour.

-

Step 2 (Phosphonium Salt Formation): 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, triphenylphosphine, toluene, 100-110°C.

-

-

Work-up and Purification: After bromination, the reaction is quenched with sodium bicarbonate solution, and the product is extracted. The phosphonium salt precipitates from the reaction mixture and can be purified by recrystallization from a suitable solvent like toluene.

Protocol 3: Synthesis of 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline (Julia-Kocienski Sulfone)

-

Reaction: This multi-step protocol converts the quinoline methanol to a sulfone suitable for the Julia-Kocienski olefination.

-

Reagents and Conditions:

-

Step 1 (Bromination): (2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, phosphorus tribromide, dichloromethane.

-

Step 2 (Thioether Formation): 3-(Bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, 2-mercaptobenzimidazole, sodium hydroxide, acetone/water, 0-5°C.

-

Step 3 (Oxidation and Methylation): 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-cyclopropyl-4-(4-fluorophenyl)quinoline, hydrogen peroxide, dimethyl sulfate, sodium hydroxide, dichloromethane, 10-30°C.

-

-

Work-up and Purification: Each step involves appropriate aqueous work-up and extraction. The final sulfone product is purified by precipitation from methanol.

Synthesis of the Chiral Side-Chain Precursor

The stereochemistry of the dihydroxyheptenoate side chain is crucial for the biological activity of pitavastatin. Its synthesis is a key challenge and often involves enzymatic resolutions or asymmetric synthesis. A common precursor is a protected form of (4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate or a related lactonized aldehyde. Chemoenzymatic processes using enzymes like 2-deoxyribose-5-phosphate aldolase (DERA) are highly effective for establishing the correct stereochemistry with high enantiomeric purity.

Coupling Reactions

Protocol 4: Wittig Reaction for Protected this compound

-

Reaction: Coupling of the quinoline phosphonium salt with a chiral side-chain aldehyde.

-

Reagents and Conditions: Triphenyl[2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ylmethyl)-phosphonium]bromide, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, potassium carbonate, dimethyl sulfoxide (DMSO), 75°C, 7 hours.

-

Work-up and Purification: The reaction mixture is cooled, and water is added to precipitate the crude product. The solid is filtered and purified by recrystallization from methanol.

Protocol 5: Julia-Kocienski Olefination for Protected this compound

-

Reaction: Coupling of the quinoline sulfone with a chiral side-chain aldehyde.

-

Reagents and Conditions: 2-cyclopropyl-4-(4-fluorophenyl)-3-((1-methyl-1H-benzo[d]imidazol-2-ylsulfonyl)methyl)quinoline, (3R,5S)-tert-butyl 3,5-dimethoxy-6-oxohexanoate, sodium tert-butoxide, tetrahydrofuran (THF), -20°C.

-

Work-up and Purification: The reaction is quenched, and the product is extracted and purified. This method is reported to yield the coupled product with very low levels of the (Z)-isomer impurity.

Final Deprotection and Salt Formation

Protocol 6: Conversion of Protected Lactone to Pitavastatin Calcium

-

Reaction: This one-pot procedure involves the deprotection of the silyl ether, hydrolysis of the lactone, and formation of the calcium salt.

-

Reagents and Conditions:

-

Deprotection: O-tert-butyldimethylsilyl-protected this compound, tetrabutylammonium fluoride (TBAF), acetic acid.

-

Hydrolysis: Sodium hydroxide (aqueous).

-

Salt Formation: Calcium chloride.

-

-

Work-up and Purification: The final pitavastatin calcium salt precipitates from the aqueous solution and is collected by filtration, washed with water, and dried.

Formation of this compound as a Metabolite and Degradation Product

While a key synthetic intermediate, this compound is also the major metabolite of pitavastatin in humans. This metabolic pathway involves glucuronidation of the carboxylic acid moiety of pitavastatin by UDP-glucuronosyltransferases (UGTs), followed by spontaneous intramolecular cyclization to form the lactone.

Furthermore, pitavastatin can degrade to form the lactone under acidic conditions. This is an important consideration during the manufacturing process and for the stability of the final drug product. The presence of this compound as an impurity is therefore closely monitored in quality control procedures.

Conclusion

The synthesis of this compound is a critical aspect of the overall manufacturing process of pitavastatin. The choice of synthetic strategy, particularly between the Wittig reaction and the Julia-Kocienski olefination, has significant implications for yield, stereoselectivity, and impurity profile. The lactone's role as both a key intermediate and a potential impurity underscores the importance of a well-controlled and optimized synthetic process. This guide provides a foundational understanding of these pathways for professionals in drug development and manufacturing, enabling informed decisions for the efficient and high-quality production of pitavastatin.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. US8487105B2 - Process for preparing pitavastatin, intermediates and pharmaceuctically acceptable salts thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical and Physical Properties of Pitavastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Pitavastatin lactone, a principal metabolite of the HMG-CoA reductase inhibitor, Pitavastatin. This document collates critical data from various scientific sources, presenting them in a structured format to facilitate research and development. It includes detailed experimental protocols for key analytical methods and visual diagrams to illustrate metabolic pathways and experimental workflows.

Introduction

This compound ((4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one) is the major metabolite of Pitavastatin, a potent statin used for the treatment of hypercholesterolemia.[1][2] In the body, Pitavastatin undergoes glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7, to form an ester glucuronide conjugate.[3][4] This conjugate then undergoes a non-enzymatic, intramolecular rearrangement to form the stable lactone form.[5][6] Notably, this conversion is reversible, and the lactone can be hydrolyzed back to the active parent acid, Pitavastatin.[5][6] Understanding the physicochemical properties, stability, and analytical methodologies of this compound is crucial for pharmacokinetic studies, drug-drug interaction assessments, and overall drug development.[7]

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below. These properties are essential for its handling, formulation, and analysis.

Table 1: General Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one | [8] |

| CAS Number | 141750-63-2 | [8][9] |

| Molecular Formula | C25H22FNO3 | [8][9] |

| Molar Mass | 403.45 g/mol | [8][9] |

| Appearance | Solid | [10] |

| Melting Point | 92-95°C | [9] |

| Boiling Point | 616.9 ± 55.0 °C (Predicted) | [9] |

| Density | 1.372 ± 0.06 g/cm³ (Predicted) | [9] |

| Refractive Index | 1.727 (Predicted) | [9] |

| XlogP | 4.3 | [8] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| DMSO | 30 mg/mL | [6] |

| DMF | 30 mg/mL | [6] |

| Ethanol | 10 mg/mL | [6] |

| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [6] |

Spectral Data

Spectral analysis is fundamental for the identification and quantification of this compound. Key spectral data are summarized below.

Table 3: Spectral Information for this compound

| Technique | Data | Source(s) |

| Mass Spectrometry (LC-MS/MS) | Positive ESI, MRM Transition: m/z 404.2 → 290.3 | [11][12] |

| High-Resolution Mass Spectrometry (HRMS-ESI) | MH+: found: 404.1656 | [13] |

| ¹³C-NMR (75 MHz, acetone-d₆) | 169.8 (C-1), 163.3 (d, J = 245.1 Hz), 161.4 (Ar), 148.2 (Ar), 145.8 (Ar), 134.0 (d, J = 3.3 Hz), 133.4 (C-6), 132.7 (br s), 130.1 (Ar), 129.9 (Ar), 129.7 (C-7), 128.7 (Ar), 126.53 (Ar), 126.49 (Ar), 126.4 (Ar), 116.3 (d, J = 21.6 Hz), 116.1 (d, J = 21.6 Hz), 73.4 (C-5), 63.0 (C-3), 39.2 (C-2), 35.9 (C-4), 15.9 (CH(CH₂)₂), 11.7 (br s, CH(CH₂)₂) | [13] |

| Infrared (IR) (KBr) | 3424, 3063, 3007, 2954, 2922, 1708, 1513, 1488, 1255, 1222, 1159, 1034, 764, 668 cm⁻¹ | [13] |

| UV λmax | 245 nm | [5] |

Stability and Interconversion

This compound is notably unstable in plasma, where it readily converts to its parent acid form, Pitavastatin.[11] This interconversion presents a significant challenge for accurate bioanalysis in pharmacokinetic studies. Research has shown that this conversion can be effectively inhibited by acidifying the plasma samples. The addition of a pH 4.2 buffer solution to freshly collected plasma samples has been demonstrated to prevent the interconversion, ensuring the stability of both analytes during sample processing and storage.[11]

Experimental Protocols

Accurate quantification of this compound requires robust and validated analytical methods. The following sections detail common experimental protocols.

This method allows for the simultaneous determination of Pitavastatin and this compound.[11][12]

-

Sample Preparation and Stabilization:

-

Collect blood samples in tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Immediately after collection, add a pH 4.2 buffer solution to the plasma to prevent the conversion of the lactone to the acid form.[11]

-

For protein precipitation, add acetonitrile to the plasma sample.

-

Alternatively, perform a liquid-liquid extraction.

-

Vortex mix the sample and then centrifuge to pellet the precipitated proteins or separate the layers.

-

Transfer the supernatant (or organic layer) to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

-

-

Chromatographic Conditions:

-

Column: A C8 or C18 reversed-phase column (e.g., BDS Hypersil C8 or Agilent Zorbax SB-C18).[12]

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a modifier (e.g., 0.2% acetic acid or 0.1% formic acid). A typical composition is methanol-0.2% acetic acid in water (70:30, v/v).[12]

-

Flow Rate: Typically in the range of 0.4-1.0 mL/min.[12]

-

Column Temperature: Maintained at a constant temperature, for example, 25°C.[12]

-

-

Mass Spectrometric Conditions:

HPTLC can be employed as a stability-indicating method to separate Pitavastatin from its degradation products.[14]

-

Sample Preparation for Forced Degradation:

-

Prepare solutions of Pitavastatin in 0.1N HCl (acidic), 0.1N NaOH (basic), water (neutral), and 3% H₂O₂ (oxidative) to study hydrolysis and oxidation.[14]

-

Expose the solid drug to dry heat (e.g., 60°C) and sunlight to assess thermal and photolytic degradation.[14]

-

After exposure for a defined period, dilute the samples appropriately with a suitable solvent like methanol.

-

-

Chromatographic Conditions:

-

Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

-

Mobile Phase: A suitable mixture of solvents, for example, toluene:ethyl acetate:formic acid in an optimized ratio.

-

Application: Apply samples as bands using an automated applicator.

-

Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.

-

Detection: Densitometric scanning at a specific wavelength (e.g., 245 nm).

-

Visualizations

Diagrams illustrating key processes can aid in the comprehension of the lactone's behavior and analysis.

Caption: Metabolic conversion of Pitavastatin to this compound.

Caption: Workflow for the bioanalysis of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | 141750-63-2 [chemicalbook.com]

- 8. This compound | C25H22FNO3 | CID 9801294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound [chembk.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ajpaonline.com [ajpaonline.com]

Biological Activity of Pitavastatin Lactone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin is a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. While the therapeutic effects of pitavastatin are primarily attributed to its active hydroxy acid form, its major metabolite, pitavastatin lactone, also warrants scientific investigation. This technical guide provides an in-depth overview of the biological activity of this compound, consolidating available quantitative data, detailing relevant experimental protocols, and visualizing key signaling pathways. This compound is generally considered an inactive metabolite; however, it can be converted back to the active acid form and exhibits some independent biological effects.[1] This document aims to serve as a comprehensive resource for researchers in pharmacology and drug development.

Introduction: Pitavastatin and its Lactone Metabolite

Pitavastatin is a third-generation statin characterized by a unique cyclopropyl group, which contributes to its high efficacy in lowering low-density lipoprotein cholesterol (LDL-C).[2] Like other statins, pitavastatin is administered in its active acid form. In the body, pitavastatin undergoes glucuronidation, followed by the formation of its principal metabolite, this compound.[3] This lactonization process is a key step in its metabolism. While some statins are administered as inactive lactone prodrugs that are hydrolyzed to their active acid forms, pitavastatin is administered as the active acid.[1] The lactone form is the major metabolite found in human plasma and is subject to interconversion with the active acid form, a process that is pH-dependent.

Mechanism of Action and Biological Activity

The primary mechanism of action of pitavastatin is the competitive inhibition of HMG-CoA reductase. This inhibition leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL-C from the circulation.[3]

HMG-CoA Reductase Inhibition

Pitavastatin acid is a potent inhibitor of HMG-CoA reductase. The lactone form is generally considered to be less active or inactive in this regard. However, some evidence suggests that this compound itself may possess HMG-CoA reductase inhibitory activity, albeit significantly less than the acid form.[4][5] The interconversion of the lactone back to the active acid form in vivo complicates the assessment of its independent activity.

Pleiotropic Effects and Signaling Pathways

Beyond lipid-lowering, pitavastatin exhibits several "pleiotropic" effects that are independent of its action on cholesterol synthesis. These effects are largely attributed to the inhibition of the synthesis of isoprenoid intermediates, which are crucial for the post-translational modification of small GTP-binding proteins like RhoA.

The inhibition of HMG-CoA reductase by pitavastatin reduces the downstream production of mevalonate and subsequently, isoprenoids such as geranylgeranyl pyrophosphate (GGPP). GGPP is essential for the prenylation and activation of RhoA. By depleting GGPP, pitavastatin prevents the activation of RhoA and its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK). The inactivation of the RhoA/ROCK pathway leads to several beneficial vascular effects, including the upregulation of endothelial nitric oxide synthase (eNOS) expression and activity, which improves endothelial function.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of pitavastatin and its lactone form.

| Compound | Assay | System | IC50 / Ki | Reference |

| Pitavastatin (Acid) | HMG-CoA Reductase Inhibition | Rat Liver Microsomes | 6.8 nM (IC50) | [2] |

| Pitavastatin (Acid) | Cholesterol Synthesis Inhibition | HepG2 cells | 5.8 nM (IC50) | [2] |

| Pitavastatin Calcium | HMG-CoA Reductase Inhibition | Not Specified | 1.7 nM (Ki) | [6] |

| This compound | CYP3A4/5-mediated paclitaxel 3-hydroxylation | Human Liver Microsomes | > 25 µM (IC50) | [7] |

| This compound | CYP2C8, CYP2C9, CYP2C19 activities | Human Liver Microsomes | Minimal inhibitory effects | [7] |

Table 1: In Vitro Inhibitory Activity of Pitavastatin and its Lactone.

| Parameter | Pitavastatin Dose | % Change from Baseline | Study Population | Reference |

| LDL-C Reduction | 2 mg/day | -39.8% | Hypercholesterolemic patients | [8] |

| Total Cholesterol Reduction | 2 mg/day | -26.9% | Hypercholesterolemic patients | [8] |

| HDL-C Increase | 2 mg/day | +6.0% | Hypercholesterolemic patients | [8] |

Table 2: Clinical Efficacy of Pitavastatin on Lipid Parameters.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the biological activity of pitavastatin and its lactone.

HMG-CoA Reductase Activity Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

-

Principle: HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonate, utilizing NADPH as a cofactor. The rate of NADPH consumption is directly proportional to the enzyme's activity.

-

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing dithiothreitol)

-

This compound (dissolved in a suitable solvent like DMSO)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Method:

-

Prepare a reaction mixture containing assay buffer, HMG-CoA, and NADPH.

-

Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (solvent only).

-

Initiate the reaction by adding HMG-CoA reductase to each well.

-

Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a set period (e.g., 10-20 minutes).

-

Calculate the rate of NADPH consumption (decrease in A340/min).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Western Blot for eNOS Expression in HUVECs

This protocol details the measurement of endothelial nitric oxide synthase (eNOS) protein levels in Human Umbilical Vein Endothelial Cells (HUVECs) following treatment with pitavastatin.

-

Cell Culture and Treatment:

-

Culture HUVECs in appropriate endothelial cell growth medium.

-

Seed cells in culture plates and allow them to reach 70-80% confluency.

-

Treat cells with desired concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for eNOS overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

RhoA Activation Assay (Pull-Down Assay)

This assay measures the amount of active, GTP-bound RhoA in cell lysates.

-

Principle: A fusion protein containing the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) is used to specifically pull down the active, GTP-bound form of RhoA from cell lysates. The amount of pulled-down RhoA is then quantified by Western blotting.

-

Materials:

-

Rhotekin-RBD agarose beads

-

Cell lysis buffer

-

Primary antibody against RhoA

-

HRP-conjugated secondary antibody

-

-

Method:

-

Treat cells (e.g., HUVECs) with this compound as described above.

-

Lyse the cells and clarify the lysates by centrifugation.

-

Incubate a portion of the cell lysate with Rhotekin-RBD agarose beads to pull down active RhoA.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using an anti-RhoA antibody.

-

As a control, run a parallel Western blot on the total cell lysates to determine the total amount of RhoA.

-

The ratio of pulled-down RhoA to total RhoA represents the level of RhoA activation.

-

Signaling Pathways and Visualizations

The biological effects of this compound are intrinsically linked to the broader pathways influenced by statins. The following diagrams, generated using the DOT language, illustrate these key pathways.

Figure 1: The HMG-CoA Reductase pathway and the role of pitavastatin.

References

- 1. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. This compound - GalChimia [catalog.galchimia.com]

- 5. adooq.com [adooq.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Effects of acid and lactone forms of eight HMG-CoA reductase inhibitors on CYP-mediated metabolism and MDR1-mediated transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pitavastatin: evidence for its place in treatment of hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Metabolite: An In-depth Technical Guide to the Discovery and History of Pitavastatin Lactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pitavastatin, a potent synthetic inhibitor of HMG-CoA reductase, has a well-established role in the management of hypercholesterolemia. A pivotal aspect of its clinical profile is its metabolic fate, leading to the formation of its major, yet inactive, metabolite, pitavastatin lactone. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies related to pitavastatin and its lactone. It details the metabolic pathway, presents structured quantitative data for comparative analysis, and offers insights into the experimental protocols that have been fundamental in elucidating the biotransformation of this important lipid-lowering agent.

A Brief History of Pitavastatin

The journey of pitavastatin began in Japan, where it was discovered by Nissan Chemical Industries.[1][2] The compound, initially known by various names including itavastatin, nisvastatin, and NK-104, was patented in 1987.[1] Further development was spearheaded by Kowa Pharmaceuticals, Ltd., in Tokyo.[1][2] After extensive clinical trials, pitavastatin was first approved for medical use in Japan in 2003 for the treatment of hypercholesterolemia.[1][3][4] Its global reach expanded with its approval in the United States by the Food and Drug Administration (FDA) in August 2009, where it is marketed under the brand name Livalo.[1] Approval in the United Kingdom by the Medicines and Healthcare products Regulatory Agency (MHRA) followed in August 2010.[1]

The Discovery of this compound: A Major Metabolite

During the preclinical and clinical development of pitavastatin, comprehensive metabolic studies were conducted to understand its pharmacokinetic and pharmacodynamic profile. It was in these early phase studies that this compound was identified as the major metabolite in humans.[5][6][7] Unlike the parent drug, this compound is pharmacologically inactive.[8][9] However, it is noteworthy that the lactone can be reversibly converted back to the active open-acid form of pitavastatin, suggesting a dynamic equilibrium between the two molecules in the body.[9]

The formation of this compound is not a direct metabolic step but rather a consequence of glucuronidation, a major phase II metabolic pathway.

The Metabolic Pathway: From Pitavastatin to its Lactone

The primary route of pitavastatin metabolism is glucuronidation, with minimal involvement of the cytochrome P450 (CYP) enzyme system.[10] This characteristic distinguishes it from many other statins and reduces the potential for drug-drug interactions.

The process begins with the enzymatic conjugation of a glucuronic acid moiety to the carboxylic acid group of pitavastatin, forming a pitavastatin glucuronide conjugate. This reaction is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes in the liver, primarily UGT1A3 and UGT2B7.[6][7][11] Subsequently, this glucuronide conjugate undergoes a non-enzymatic intramolecular rearrangement, leading to the elimination of the glucuronic acid and the formation of the stable, six-membered ring structure of this compound.[6][7]

Quantitative Data Summary

The following tables summarize the key physicochemical and pharmacokinetic properties of pitavastatin and this compound.

Table 1: Physicochemical Properties

| Property | Pitavastatin | This compound |

| Molecular Formula | C₂₅H₂₄FNO₄[12] | C₂₅H₂₂FNO₃[13] |

| Molecular Weight | 421.5 g/mol [12] | 403.4 g/mol [13] |

| IUPAC Name | (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid | (4R,6S)-6-[(1E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxy-2H-pyran-2-one |

| CAS Number | 147511-69-1 | 141750-63-2[13] |

| Appearance | White to pale-yellow powder[2] | White to off-white solid |

Table 2: Pharmacokinetic Parameters

| Parameter | Pitavastatin | This compound |

| Bioavailability | >60%[11] | Not directly administered |

| Time to Peak (Tmax) | ~1 hour[11] | Follows formation from parent drug |

| Protein Binding | >99% (mainly albumin and alpha-1 acid glycoprotein)[11] | Data not extensively reported |

| Volume of Distribution (Vd) | ~148 L[11] | Data not available |

| Elimination Half-life (t½) | ~12 hours[11] | Dependent on formation and conversion rates |

| Primary Route of Elimination | Feces (~79%)[11] | Metabolite is excreted |

Experimental Protocols

Synthesis and Purification of this compound

The synthesis of this compound is often achieved from pitavastatin through acid-catalyzed intramolecular cyclization.

Protocol for Lactonization of Pitavastatin:

-

Dissolution: Dissolve pitavastatin calcium in a suitable organic solvent mixture, such as tetrahydrofuran and methanol.

-

Acidification: Cool the solution to 0-10°C and acidify to a pH of approximately 3 using a dilute acid (e.g., hydrochloric acid solution).

-

Lactonization: Stir the acidified solution. The reaction can be heated gently (e.g., in toluene) to drive the cyclization to completion.

-

Extraction: After the reaction is complete, neutralize the mixture and extract the this compound into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude lactone can be further purified using column chromatography on silica gel with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.[14]

In Vitro UGT-Mediated Metabolism Assay

This assay is crucial for identifying the specific UGT enzymes responsible for the glucuronidation of pitavastatin, the precursor step to lactone formation.

Protocol for UGT Metabolism Assay:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Phosphate buffer (pH 7.4)

-

Magnesium chloride

-

A specific recombinant human UGT enzyme (e.g., UGT1A3 or UGT2B7 expressed in a system like baculovirus-infected insect cells)

-

Pitavastatin (substrate)

-

-

Initiation of Reaction: Initiate the reaction by adding the cofactor, UDP-glucuronic acid (UDPGA).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile or methanol.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to detect and quantify the formation of pitavastatin glucuronide and subsequently this compound.[15]

Signaling Pathways and Mechanism of Action

Pitavastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on the surface of hepatocytes. This increased expression enhances the clearance of LDL-cholesterol from the circulation.

The formation of this compound is a metabolic inactivation step. As an inactive metabolite, it does not directly interact with HMG-CoA reductase or other signaling pathways involved in cholesterol homeostasis. However, its reversible conversion back to the active pitavastatin means it can serve as a circulating reservoir of the active drug.

Conclusion

The discovery of this compound was a crucial step in understanding the complete metabolic profile of pitavastatin. While the lactone itself is inactive, its formation through a UGT-mediated pathway and its potential for reconversion to the active parent drug are important considerations in the overall pharmacokinetics of pitavastatin. This technical guide has provided a detailed overview of the historical context, metabolic processes, and experimental methodologies that have defined our understanding of pitavastatin and its primary metabolite, offering a valuable resource for researchers in the field of drug metabolism and development.

References

- 1. Pitavastatin - Wikipedia [en.wikipedia.org]

- 2. allfordrugs.com [allfordrugs.com]

- 3. Nissan Chemical Corporation/Healthcare/In-house Drug Discovery [nissanchem.co.jp]

- 4. tanabe-pharma.com [tanabe-pharma.com]

- 5. Pitavastatin - pharmacological profile from early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tga.gov.au [tga.gov.au]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Pitavastatin | C25H24FNO4 | CID 5282452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. This compound | C25H22FNO3 | CID 9801294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Conformational Analysis of Geometric Isomers of Pitavastatin Together with Their Lactonized Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of the pharmacokinetics of pitavastatin by formulation and ethnic group: an open-label, single-dose, two-way crossover pharmacokinetic study in healthy Caucasian and Japanese men - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dynamic Duo: An In-Depth Technical Guide to the In Vivo Interconversion of Pitavastatin and its Lactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo interconversion of pitavastatin and its corresponding lactone metabolite. Understanding this dynamic equilibrium is crucial for accurate pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. This document details the metabolic pathways, presents quantitative pharmacokinetic data, and outlines the experimental protocols necessary for the precise measurement of both analytes.

Introduction: The Pitavastatin-Lactone Equilibrium

Pitavastatin, a potent inhibitor of HMG-CoA reductase, is primarily active in its carboxylic acid form. In vivo, it undergoes a reversible conversion to an inactive pitavastatin lactone. This interconversion is a key aspect of its metabolism and disposition. The lactone is considered a major metabolite in human plasma.[1] The equilibrium between the acidic (active) and lactone (inactive) forms can influence the overall clinical efficacy and safety profile of the drug. Therefore, a thorough understanding and accurate quantification of both moieties are essential.

Metabolic Pathway of Pitavastatin Lactonization

The primary route of pitavastatin metabolism is not through the cytochrome P450 (CYP) system, which minimizes the potential for certain drug-drug interactions.[2] Instead, pitavastatin undergoes glucuronidation, which is the key step leading to the formation of its lactone.

The lactonization of pitavastatin is a two-step process:

-

Glucuronidation: The carboxylic acid group of pitavastatin is conjugated with glucuronic acid by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A3 and UGT2B7.[3][4] This reaction forms an ester-type pitavastatin glucuronide conjugate.[1]

-

Lactonization: The glucuronide conjugate is an unstable intermediate that spontaneously undergoes an intramolecular rearrangement (elimination reaction) to form the stable this compound.[3]

This process is illustrated in the following signaling pathway diagram.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for pitavastatin and its lactone metabolite from studies in healthy volunteers and specific populations.

Table 1: Pharmacokinetic Parameters in Healthy Chinese Volunteers (Single 4 mg Oral Dose)

| Parameter | Pitavastatin (Mean ± SD) | This compound (Mean ± SD) |

| Cmax (ng/mL) | 76.9 ± 31.8 | 26.8 ± 10.4 |

| AUC (0-t) (ng·h/mL) | 239.1 ± 72.8 | 179.7 ± 53.6 |

| AUC (0-∞) (ng·h/mL) | 247.3 ± 74.3 | 196.2 ± 59.8 |

| Tmax (h) | 0.9 ± 0.3 | 2.5 ± 1.5 |

| t1/2 (h) | 10.8 ± 2.9 | 12.3 ± 3.8 |

Data from Qi et al., 2013.

Table 2: Pharmacokinetic Parameters in Healthy Caucasian and Japanese Men (Single 2 mg Oral Dose)

| Population | Analyte | Cmax (ng/mL) (Geometric Mean) | AUC (0-∞) (ng·h/mL) (Geometric Mean) |

| Caucasian | Pitavastatin | 33.4 | 106.1 |

| This compound | 11.2 | 81.3 | |

| Japanese | Pitavastatin | 34.5 | 114.7 |

| This compound | 13.9 | 100.3 |

Data from Morganroth et al., 2011.

Table 3: Pharmacokinetic Parameters in Subjects with and without Liver Cirrhosis (Single 2 mg Oral Dose)

| Group | Analyte | Cmax (ng/mL) (Geomean) | AUC (0-t) (ng·h/mL) (Geomean) |

| Control | Pitavastatin | 59.5 | 121.2 |

| This compound | 20.3 | 120.2 | |

| Child-Pugh A | Pitavastatin | 70.7 | 154.2 |

| This compound | 19.1 | 108.8 | |

| Child-Pugh B | Pitavastatin | 147.1 | 441.7 |

| This compound | 9.9 | 87.5 |

Data from Lee et al., 2005.[5]

Experimental Protocols

Accurate quantification of pitavastatin and its lactone requires a robust analytical method that prevents the in vitro interconversion of the two forms. The following is a detailed protocol based on a validated LC-MS/MS method.[6]

Plasma Sample Collection and Stabilization

To prevent the hydrolysis of this compound back to the parent acid in plasma samples, immediate stabilization is critical.

-

Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., heparin).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Stabilization: Immediately after separation, add 20 µL of a pH 4.2 buffer solution for every 1 mL of plasma.[6] This lowers the pH of the plasma and inhibits the enzymatic and pH-dependent hydrolysis of the lactone.

-

Storage: Store the stabilized plasma samples at -80°C until analysis.

Sample Preparation: Liquid-Liquid Extraction

-

Thaw the stabilized plasma samples on ice.

-

To 200 µL of plasma, add the internal standard solution.

-

Perform liquid-liquid extraction using an appropriate organic solvent (e.g., ethyl acetate).

-

Vortex the mixture and then centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Method for Simultaneous Determination

The following is an example of a validated LC-MS/MS method for the simultaneous quantification of pitavastatin and this compound.[6]

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution with a pH modifier (e.g., acetic acid or formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry:

Logical Relationships and Clinical Implications

The interconversion between pitavastatin and its lactone is a dynamic equilibrium that can be influenced by various factors, including pH and enzymatic activity.

The clinical implications of this interconversion are significant:

-

Pharmacokinetic Variability: The ratio of the active acid to the inactive lactone can vary between individuals due to genetic polymorphisms in UGT enzymes or co-administration of drugs that affect these enzymes.

-

Analytical Accuracy: Failure to stabilize plasma samples can lead to an overestimation of the active pitavastatin concentration due to the in vitro hydrolysis of the lactone.

-

Drug-Drug Interactions: While pitavastatin has a low potential for CYP-mediated drug interactions, the potential for interactions at the level of UGT enzymes should be considered.

Conclusion

The in vivo interconversion of pitavastatin and its lactone is a critical factor in the drug's overall disposition and pharmacological effect. A comprehensive understanding of the metabolic pathways, accurate quantification of both the parent drug and its lactone metabolite using validated analytical methods with appropriate sample stabilization, and an appreciation of the dynamic equilibrium are essential for researchers, scientists, and drug development professionals. This technical guide provides the foundational knowledge and protocols to support further research and development in this area.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of pitavastatin in subjects with Child-Pugh A and B cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pitavastatin Lactone: A Core Metabolite in Focus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pitavastatin, a potent inhibitor of HMG-CoA reductase, is a widely prescribed therapeutic agent for the management of hypercholesterolemia. While the parent drug's pharmacological activity is well-documented, a comprehensive understanding of its metabolic fate is crucial for a complete toxicological and pharmacological profile. This technical guide provides an in-depth exploration of pitavastatin lactone, the major metabolite of pitavastatin in humans.[1][2] We will delve into its formation, pharmacokinetic profile, analytical determination, and its influence on key signaling pathways, presenting quantitative data, detailed experimental protocols, and visual representations to support researchers in the field of drug development and metabolism.

Metabolic Pathway of Pitavastatin to this compound

The primary metabolic route of pitavastatin does not extensively involve the cytochrome P450 (CYP) enzyme system, which minimizes the potential for drug-drug interactions.[3][4] Instead, pitavastatin undergoes glucuronidation, a phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A3 and UGT2B7.[5] This enzymatic process forms an ester-type pitavastatin glucuronide conjugate. This conjugate is an unstable intermediate that subsequently undergoes a non-enzymatic intramolecular rearrangement (lactonization) to form the more stable this compound.[2][6] This lactone form can be converted back to the active parent pitavastatin, suggesting an equilibrium between the two forms in the body.[2][6]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of pitavastatin and its lactone metabolite have been characterized in various clinical studies. The following tables summarize key pharmacokinetic parameters, providing a comparative overview.

Table 1: Pharmacokinetic Parameters of Pitavastatin and this compound in Healthy Volunteers (Single 2 mg Dose)

| Parameter | Pitavastatin | This compound | Reference |

| Cmax (ng/mL) | 59.5 | 20.3 | [3] |

| AUCt (ng·h/mL) | 121.2 | 120.2 | [3] |

| Tmax (h) | ~1 | - | |

| t1/2 (h) | ~12 | - | [5] |

Table 2: Pharmacokinetic Parameters of Pitavastatin and this compound in Patients with Liver Cirrhosis (Single 2 mg Dose)

| Population | Pitavastatin Cmax (ng/mL) | Pitavastatin AUCt (ng·h/mL) | This compound Cmax (ng/mL) | This compound AUCt (ng·h/mL) | Reference |

| Control | 59.5 | 121.2 | 20.3 | 120.2 | [3] |

| Child-Pugh A | 70.7 | 154.2 | 19.1 | 108.8 | [3] |

| Child-Pugh B | 147.1 | 441.7 | 9.9 | 87.5 | [3] |

Experimental Protocols

In Vitro Metabolism of Pitavastatin using Human Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of pitavastatin in a key in vitro system.

Objective: To determine the rate of metabolism of pitavastatin and the formation of this compound in human liver microsomes.

Materials:

-

Pitavastatin

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

0.1 M Phosphate buffer (pH 7.4)

-

Acetonitrile (ACN) or other suitable organic solvent for quenching

-

Incubator/water bath at 37°C

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and pitavastatin at the desired concentration.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking.

-

Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Quenching: Immediately quench the reaction by adding a cold organic solvent (e.g., 2 volumes of ACN).

-

Protein Precipitation: Vortex the samples and centrifuge to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to a new tube or plate and analyze for the concentrations of pitavastatin and this compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of pitavastatin versus time to determine the rate of disappearance and calculate the in vitro half-life (t1/2).

LC-MS/MS Method for Quantification of Pitavastatin and this compound in Human Plasma

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of pitavastatin and its lactone metabolite.

Objective: To accurately and sensitively quantify pitavastatin and this compound in human plasma samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, add an internal standard solution.

-

Add an appropriate extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex mix for 1-2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

Chromatographic Conditions:

-

Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 30-40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Pitavastatin: e.g., m/z 422.2 → 290.1

-

This compound: e.g., m/z 404.2 → 290.1

-

Internal Standard: A suitable stable isotope-labeled analog or another compound with similar properties.

-

Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Signaling Pathways Influenced by Pitavastatin

Beyond its primary role in cholesterol synthesis, pitavastatin exhibits pleiotropic effects that are mediated through various signaling pathways. The inhibition of HMG-CoA reductase leads to a reduction in downstream isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are crucial for the post-translational modification and function of small GTP-binding proteins like Rho and Ras.

PI3K/Akt/eNOS Pathway

Pitavastatin has been shown to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS). Activated eNOS produces nitric oxide (NO), a key signaling molecule involved in vasodilation and the maintenance of endothelial health. This effect is independent of its cholesterol-lowering action and contributes to its cardiovascular protective effects.

RhoA/ROCK Pathway

The inhibition of GGPP synthesis by pitavastatin prevents the geranylgeranylation and activation of the small GTPase RhoA. The subsequent inactivation of the downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK), leads to various beneficial vascular effects, including decreased smooth muscle cell proliferation and migration, and reduced inflammation.

Conclusion

This compound is the principal metabolite of pitavastatin, formed through a UGT-mediated glucuronidation followed by non-enzymatic lactonization. Its pharmacokinetic profile is distinct from the parent compound, and its formation is a key aspect of pitavastatin's overall disposition. The minimal involvement of the CYP450 system in pitavastatin's metabolism underscores its lower potential for drug-drug interactions. Furthermore, the pleiotropic effects of pitavastatin, mediated through pathways such as PI3K/Akt/eNOS and RhoA/ROCK, highlight its broader therapeutic potential beyond cholesterol reduction. This guide provides a foundational resource for professionals engaged in the research and development of statins and other cardiovascular therapies.

References

- 1. Very rapid effect of pitavastatin on microvascular function in comparison to rosuvastatin: reactive hyperemia peripheral arterial tonometric study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Statin-induced inhibition of the Rho-signaling pathway activates PPARα and induces HDL apoA-I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pitavastatin at low dose activates endothelial nitric oxide synthase through PI3K-AKT pathway in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. europeanreview.org [europeanreview.org]

- 5. Endothelial Nitric Oxide Synthase-Independent Pleiotropic Effects of Pitavastatin Against Atherogenesis and Limb Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of different statins on endothelial nitric oxide synthase and AKT phosphorylation in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glucuronidation Gateway: Unraveling the Role of UGT Enzymes in Pitavastatin Lactonization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pitavastatin, a potent inhibitor of HMG-CoA reductase, distinguishes itself from other statins through its minimal metabolism by the cytochrome P450 (CYP) enzyme system.[1] Instead, its primary metabolic pathway involves glucuronidation mediated by UDP-glucuronosyltransferase (UGT) enzymes, leading to the formation of its major, inactive metabolite, pitavastatin lactone.[2][3][4] This technical guide provides a comprehensive overview of the pivotal role of UGT enzymes in the lactonization of pitavastatin. It delves into the specific UGT isoforms involved, the underlying biochemical mechanism, detailed experimental protocols for studying this process, and the regulatory landscape governing the expression of these crucial enzymes. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the study of drug metabolism and the clinical pharmacology of statins.

The Mechanism of Pitavastatin Lactonization: A Two-Step Process

The conversion of the pharmacologically active pitavastatin acid to its inactive lactone form is not a direct enzymatic lactonization. Instead, it is a sequential process initiated by UGT-mediated glucuronidation.

-

Acyl Glucuronidation: Pitavastatin, in its open-acid form, serves as a substrate for specific UGT isoforms. These enzymes catalyze the transfer of a glucuronic acid moiety from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the carboxylic acid group of pitavastatin. This results in the formation of an unstable intermediate, pitavastatin acyl glucuronide.[5][6]

-

Non-Enzymatic Lactonization: The pitavastatin acyl glucuronide intermediate is susceptible to intramolecular rearrangement. The glucuronic acid moiety is eliminated, leading to the formation of a stable six-membered ring structure, the this compound. This lactonization step occurs non-enzymatically.[5][7]

Key UGT Isoforms in Pitavastatin Glucuronidation

Several UGT enzymes have been identified as contributors to the glucuronidation of pitavastatin, with varying degrees of activity. The principal isoforms involved are:

-

UGT1A3: This isoform is considered to have the highest capacity for pitavastatin glucuronidation.[8][9]

-

UGT2B7: Along with UGT1A3, UGT2B7 is a primary contributor to the formation of this compound.[3][4][5]

-

UGT1A1: This enzyme also participates in the glucuronidation of pitavastatin.[2][7]

The minimal involvement of CYP enzymes in pitavastatin metabolism significantly reduces the potential for drug-drug interactions compared to other statins that are major substrates of CYP3A4 or CYP2C9.[1]

Quantitative Data on Pitavastatin Glucuronidation

| Parameter | Finding | UGT Isoforms Implicated | Source(s) |

| Primary Metabolic Pathway | Glucuronidation | UGT1A1, UGT1A3, UGT2B7 | [2][3][4] |

| Principal UGT Isoforms | UGT1A3 and UGT2B7 are principally responsible for glucuronidation leading to lactonization. | UGT1A3, UGT2B7 | [5] |

| Highest Lactonization Capacity | UGT1A3 appears to have the highest capacity for converting pitavastatin to its lactone form. | UGT1A3 | [9] |

| Intrinsic Clearance (CLint) | No marked difference in intrinsic clearance was detected between pitavastatin and its lactone form in human hepatic microsomes. | Not specified | [5] |

Experimental Protocols

The following protocols provide a framework for the in vitro investigation of pitavastatin lactonization.

Pitavastatin Glucuronidation Assay using Human Liver Microsomes (HLM)

This protocol is designed to assess the overall glucuronidation activity in a mixed-enzyme system.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Pitavastatin

-

Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium salt

-

Alamethicin

-

Magnesium Chloride (MgCl₂)

-

Potassium Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Internal Standard (e.g., a structurally similar compound not metabolized by UGTs)

-

96-well plates

-

Incubator/shaker

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of pitavastatin in a suitable solvent (e.g., DMSO or methanol).

-

Prepare a stock solution of UDPGA in water.

-

Prepare a stock solution of alamethicin in methanol.

-

Prepare a working solution of MgCl₂ in potassium phosphate buffer.

-

-

Incubation Mixture Preparation (per well):

-

In a 96-well plate, combine the following in order:

-

Potassium Phosphate Buffer (pH 7.4)

-

MgCl₂ solution

-

Alamethicin solution (to permeabilize the microsomal membrane)

-

HLM suspension

-

Pitavastatin working solution

-

-

Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.

-

-

Initiation of Reaction:

-

Add UDPGA working solution to each well to initiate the glucuronidation reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes) with gentle shaking.

-

-

Termination of Reaction:

-

At each time point, terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

Analysis:

-

Analyze the formation of this compound and the depletion of pitavastatin using a validated LC-MS/MS method.

-

Pitavastatin Glucuronidation Assay using Recombinant UGT Isoforms

This protocol allows for the determination of the specific contribution of individual UGT isoforms to pitavastatin glucuronidation.

Materials:

-

Recombinant human UGT1A1, UGT1A3, and UGT2B7 expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

Control microsomes (from the same expression system, lacking the UGT enzyme)

-

All other reagents as listed in Protocol 4.1.

Procedure:

-

Follow the same general procedure as outlined in Protocol 4.1.

-

Substitute HLM with the specific recombinant UGT isoform microsomes or control microsomes in the incubation mixture.

-

Run separate experiments for each UGT isoform.

-

Analyze the data to determine the activity of each individual UGT enzyme towards pitavastatin.

Visualization of Pathways and Workflows

Metabolic Pathway of Pitavastatin Lactonization

Caption: Metabolic pathway of pitavastatin to this compound.

Experimental Workflow for In Vitro Pitavastatin Glucuronidation Assay

References

- 1. Pitavastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Critical appraisal of the role of pitavastatin in treating dyslipidemias and achieving lipid goals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benefit–risk assessment of pitavastatin for the treatment of hypercholesterolemia in older patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pitavastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Metabolic fate of pitavastatin, a new inhibitor of HMG-CoA reductase: human UDP-glucuronosyltransferase enzymes involved in lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pitavastatin: A Comprehensive Overview of its Mechanisms, Pharmacokinetics, Pharmacodynamics, and Adverse Effects - Article (Preprint v1) by Priyanka Chaurasiya et al. | Qeios [qeios.com]

- 7. Genetic variation in the UGT1A locus is associated with simvastatin efficacy in a clinical practice setting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput and Sensitive Determination of Pitavastatin Lactone using LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of pitavastatin lactone, the main metabolite of the cholesterol-lowering drug pitavastatin, in human plasma and urine. Due to the inherent instability of this compound and its propensity to convert to the parent pitavastatin, this protocol incorporates critical steps to ensure sample integrity and accurate quantification. The method utilizes electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity. This application note provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Pitavastatin is a synthetic inhibitor of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis.[1] Following administration, pitavastatin is metabolized, with its principal metabolic pathway being glucuronidation and subsequent formation of this compound.[2] Accurate measurement of both the parent drug and its lactone metabolite is essential for comprehensive pharmacokinetic and pharmacodynamic assessments. A significant analytical challenge is the instability of this compound (Pi-LAC), which readily converts back to pitavastatin (Pi) in biological matrices like plasma.[3] This interconversion can lead to an overestimation of the parent drug concentration and an underestimation of the metabolite, thereby compromising the integrity of clinical and preclinical study data.[3]

This LC-MS/MS method addresses this challenge by implementing a sample stabilization strategy and employing the high sensitivity and specificity of tandem mass spectrometry to enable the simultaneous determination of pitavastatin and this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the determination of this compound by LC-MS/MS.

Caption: Overall experimental workflow from sample collection to data analysis.

Interconversion of Pitavastatin and its Lactone

The interconversion between pitavastatin and its lactone form is a pH-dependent equilibrium. Understanding this relationship is critical for accurate analysis.

Caption: pH-dependent interconversion between pitavastatin and its lactone.

Detailed Protocols

Sample Preparation (Human Plasma)

This protocol is optimized to prevent the conversion of this compound to pitavastatin.

Materials:

-

Human plasma collected in EDTA tubes

-

pH 4.2 buffer solution

-

Internal Standard (IS) working solution (e.g., Candesartan cilexetil or Paroxetine)

-

Extraction Solvent (e.g., Diethyl ether or Acetonitrile)

-

Reconstitution Solvent (Mobile Phase)

Procedure:

-

Immediately after plasma collection, add a pH 4.2 buffer solution to the plasma samples to prevent the interconversion of this compound to pitavastatin.[3]

-

To 200 µL of the stabilized plasma sample in a polypropylene tube, add 20 µL of the Internal Standard working solution.

-

Perform protein precipitation by adding 1 mL of acetonitrile.[4] Vortex the mixture for 30 seconds.

-

Alternatively, for liquid-liquid extraction, use a suitable organic solvent like diethyl ether.[5][6]

-

Centrifuge the samples at a high speed (e.g., 17,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[4]

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 120 µL of the mobile phase.[4]

-

Centrifuge the reconstituted sample to remove any particulates and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.

| Parameter | Recommended Conditions |

| Column | BDS Hypersil C8 or Agilent Zorbax SB-C18 (or equivalent) |

| Column Dimensions | 150 mm x 4.6 mm, 1.8 µm or 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid or 0.2% Acetic Acid in Water |

| Mobile Phase B | Methanol or Acetonitrile |

| Gradient/Isocratic | Isocratic: 70:30 (v/v) Methanol:0.2% Acetic Acid in Water[6] or 85:15 (v/v) Methanol:0.1% Formic Acid in Water[5] |

| Flow Rate | 0.2 - 0.4 mL/min[5] |

| Column Temperature | 25°C[5] |

| Injection Volume | 2 - 20 µL[7][8] |

Mass Spectrometry Conditions

Instrumentation: A triple quadrupole mass spectrometer.

| Parameter | Recommended Conditions |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Pitavastatin: m/z 422.2 → 290.3[3] or m/z 422.4 → 290.3[6]This compound: m/z 404.2 → 290.3[3] or m/z 404.3 → 290.3[6]Internal Standard (Candesartan cilexetil): m/z 611.3 → 423.2[3] |

| Collision Energy | To be optimized for the specific instrument. |

| Source Temperature | To be optimized for the specific instrument. |

Quantitative Data Summary

The following tables summarize typical method validation parameters reported for the LC-MS/MS determination of pitavastatin and its lactone.

Table 1: Linearity and Sensitivity

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Pitavastatin | Human Plasma | 0.1 - 200 | 0.1 | [3] |

| This compound | Human Plasma | 0.1 - 200 | 0.1 | [3] |

| Pitavastatin | Human Plasma | 1 - 200 | 1 | [6] |

| This compound | Human Plasma | 1 - 200 | 1 | [6] |

| Pitavastatin | Human Urine | 0.1 - 200 | 0.1 | [3] |

| This compound | Human Urine | 0.1 - 200 | 0.1 | [3] |

Table 2: Precision and Accuracy

| Analyte | Matrix | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) | Reference |

| Pitavastatin | Human Plasma | < 10 | < 10 | 85 - 115 | [5] |

| Pitavastatin | Human Plasma | < 4.2 | < 4.2 | -8.1 to 3.5 | [6] |

| This compound | Human Plasma | < 4.2 | < 4.2 | -8.1 to 3.5 | [6] |

Conclusion

The LC-MS/MS method outlined in this application note provides a reliable and sensitive approach for the simultaneous quantification of pitavastatin and its unstable lactone metabolite. The key to a successful analysis is the initial stabilization of the plasma samples to prevent the interconversion of the lactone to the parent drug. This method is well-suited for high-throughput analysis in a regulated bioanalytical laboratory and can be readily applied to pharmacokinetic studies in drug development. The provided protocols and data serve as a comprehensive guide for researchers and scientists in this field.

References

- 1. sphinxsai.com [sphinxsai.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Simple LC-MS/MS methods for simultaneous determination of pitavastatin and its lactone metabolite in human plasma and urine involving a procedure for inhibiting the conversion of this compound to pitavastatin in plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of a liquid chromatography-tandem mass spectrometric assay for pitavastatin and its lactone in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]